3-(benzylsulfonyl)-N-(2,4-dichlorophenyl)-2-hydroxy-2-methylpropanamide
Description
This compound features a propanamide backbone substituted with a benzylsulfonyl group at position 3, a 2,4-dichlorophenyl moiety on the amide nitrogen, and a hydroxyl-methyl group at position 2. Key functional groups include:
Properties
IUPAC Name |
3-benzylsulfonyl-N-(2,4-dichlorophenyl)-2-hydroxy-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO4S/c1-17(22,11-25(23,24)10-12-5-3-2-4-6-12)16(21)20-15-8-7-13(18)9-14(15)19/h2-9,22H,10-11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRLJFSARJMTRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)CC1=CC=CC=C1)(C(=O)NC2=C(C=C(C=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Benzylsulfonyl)-N-(2,4-dichlorophenyl)-2-hydroxy-2-methylpropanamide, with CAS number 339275-81-9, is a compound of significant interest due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial, cytotoxic, and other pharmacological effects, supported by relevant data and research findings.
- Molecular Formula : C17H17Cl2NO4S
- Molecular Weight : 402.29 g/mol
- CAS Number : 339275-81-9
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and cytotoxic agent.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. The compound has been tested against both gram-positive and gram-negative bacteria, as well as fungi.
| Pathogen Type | Specific Pathogens | Activity Observed |
|---|---|---|
| Gram-positive bacteria | Staphylococcus aureus | Effective |
| Gram-negative bacteria | Escherichia coli | Effective |
| Fungi | Candida albicans | Effective |
The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic processes essential for microbial survival.
Cytotoxic Activity
In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines. Notably, it has shown significant activity against human breast cancer cells (MDA-MB-231) and liver cancer cells (HepG-2).
These findings suggest that the compound may induce apoptosis in cancer cells, although further studies are needed to elucidate the precise mechanisms involved.
Case Studies
-
Study on Antimicrobial Efficacy :
A study evaluated the antimicrobial efficacy of the compound against a panel of pathogens. Results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus, showcasing its potential as a therapeutic agent in treating infections caused by resistant strains. -
Cytotoxicity Assessment :
In a separate investigation, the cytotoxic effects of the compound were assessed using the MTT assay on MDA-MB-231 and HepG-2 cell lines. The results indicated a dose-dependent decrease in cell viability, supporting its potential application in cancer therapy.
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in DNA replication or protein synthesis.
- Cell Membrane Disruption : It could disrupt microbial cell membranes, leading to cell lysis.
Comparison with Similar Compounds
Substituent Variations on the Sulfonyl Group
Analysis :
Variations in the Aromatic Amide Group
Analysis :
- The 2,4-dichlorophenyl group in the target compound is a common motif in herbicides (e.g., 2,4-D) and pharmaceuticals, offering resistance to oxidative metabolism . Substituting chlorine with alkyl groups (e.g., alachlor) shifts applications toward agricultural use due to altered environmental persistence .
Backbone and Functional Group Modifications
Analysis :
- The hydroxyl-methyl group in the target compound balances solubility and steric effects. In contrast, cyclohexyl or phenoxy substituents (e.g., L-755,507) prioritize lipophilicity or structural rigidity, respectively .
Q & A
Q. How can synergistic effects with existing antibiotics be systematically evaluated?
- Methodology :
- Checkerboard Assays : Test fractional inhibitory concentration (FIC) indices with β-lactams or fluoroquinolones against multidrug-resistant strains .
- Transcriptomics : Perform RNA-seq on bacteria treated with sub-MIC doses to identify pathways sensitized to adjunct therapies .
- In Vivo Validation : Use murine infection models to compare monotherapy vs. combination survival rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
